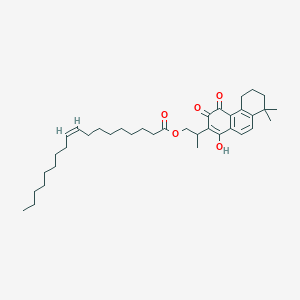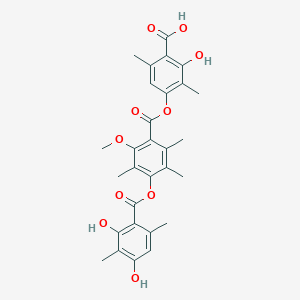![molecular formula C16H21O3P B1247037 (1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane](/img/structure/B1247037.png)
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane is a commercially available amorphous fluoropolymer known for its exceptional properties, including high transparency, electrical insulation, water and oil repellency, and chemical resistance . It is widely used in various fields such as electronics, telecommunications, and life sciences due to its unique characteristics .
準備方法
Synthetic Routes and Reaction Conditions
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane is synthesized through a polymerization process involving specific fluorinated monomers. The polymerization is carried out in the presence of a catalyst under controlled temperature and pressure conditions to achieve the desired molecular weight and properties .
Industrial Production Methods
In industrial settings, this compound is produced using specialized equipment that ensures consistent quality and high purity. The polymer is dissolved in exclusive fluorine-based solvents, allowing it to be used as a thin film coating with thicknesses less than 1 μm . Various application methods such as spin, dip, spray, and die-coating are employed to achieve the desired film thickness and properties .
化学反応の分析
Types of Reactions
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated alcohols, while substitution reactions may yield various fluorinated derivatives .
科学的研究の応用
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane has a wide range of scientific research applications, including:
作用機序
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane exerts its effects through its unique molecular structure, which includes specific functional groups that interact with various molecular targets. For example, the functional groups of type A and type M form chemical bonds with molecules on the substrate, enhancing adhesion and stability . The polymer’s amorphous structure also contributes to its high transparency and solubility in specific fluorinated solvents .
類似化合物との比較
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane is compared with other similar fluoropolymers such as:
Polytetrafluoroethylene (PTFE): Known for its excellent chemical resistance and low friction, but lacks the high transparency of this compound.
This compound stands out due to its high transparency, electrical insulation, and chemical resistance, making it a versatile material for various advanced applications .
特性
分子式 |
C16H21O3P |
|---|---|
分子量 |
292.31 g/mol |
IUPAC名 |
(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C16H21O3P/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3/t13-,14-,15+,16+/m0/s1 |
InChIキー |
AVVSJWUWBATQBX-CAOSSQGBSA-N |
異性体SMILES |
C[C@]12C[C@@]3(O[C@](O1)(C[C@](O2)(P3C4=CC=CC=C4)C)C)C |
正規SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C |
同義語 |
1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane Cytop 292 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















